3-Fluoro-N-(3-methoxypropyl)-2-nitroaniline
Description
3-Fluoro-N-(3-methoxypropyl)-2-nitroaniline (CAS Ref: 10-F063340) is a fluorinated nitroaniline derivative characterized by a nitro group (-NO₂) at the 2-position, a fluorine atom at the 3-position, and a 3-methoxypropyl substituent (-CH₂CH₂CH₂OCH₃) attached to the aniline nitrogen. This compound is structurally distinct due to its combination of electron-withdrawing (nitro, fluoro) and electron-donating (methoxypropyl) groups, which influence its chemical reactivity and physical properties. It is commercially available from CymitQuimica as a research chemical .
Properties
IUPAC Name |
3-fluoro-N-(3-methoxypropyl)-2-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O3/c1-16-7-3-6-12-9-5-2-4-8(11)10(9)13(14)15/h2,4-5,12H,3,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNUFIPZYRPMKKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=C(C(=CC=C1)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-N-(3-methoxypropyl)-2-nitroaniline typically involves the nitration of aniline derivatives followed by the introduction of the fluorine and methoxypropyl groups. One common method involves the following steps:
Nitration: Aniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position on the aromatic ring.
Fluorination: The nitroaniline intermediate is then subjected to fluorination using a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound.
Alkylation: The final step involves the alkylation of the fluorinated nitroaniline with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-N-(3-methoxypropyl)-2-nitroaniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with strong nucleophiles like sodium methoxide.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypropyl group, to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Major Products Formed
Reduction: 3-Fluoro-N-(3-methoxypropyl)-2-aminoaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 3-Fluoro-N-(3-methoxypropyl)-2-nitrobenzaldehyde or 3-Fluoro-N-(3-methoxypropyl)-2-nitrobenzoic acid.
Scientific Research Applications
3-Fluoro-N-(3-methoxypropyl)-2-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block for the development of new compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe to investigate biological pathways involving nitroaromatic compounds.
Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing. Its structural features may contribute to the development of new drugs with specific biological activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-Fluoro-N-(3-methoxypropyl)-2-nitroaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The fluorine atom and methoxypropyl group may influence the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-Fluoro-N-(3-methoxypropyl)-2-nitroaniline with structurally analogous compounds, focusing on substituent positions, functional groups, and inferred properties:
Key Comparison Points:
Substituent Effects :
- The methoxypropyl chain in the target compound improves solubility in organic solvents compared to shorter alkoxy groups (e.g., methoxy in 3-Fluoro-5-methoxy-2-nitroaniline) .
- Positional isomerism (e.g., 2-Fluoro-3-methyl-6-nitroaniline vs. the target compound) alters electronic distribution, affecting reactivity in electrophilic substitution or reduction reactions .
Functional Group Diversity :
- The triazine derivatives (e.g., methoprotryne) highlight the role of nitrogen-rich heterocycles in agrochemicals, contrasting with the nitroaniline backbone of the target compound .
- Phthalimide analogs (e.g., 3-Chloro-N-phenyl-phthalimide) demonstrate applications in polymer synthesis, diverging from the nitroaniline’s likely role as a small-molecule intermediate .
Analytical Challenges :
- Fluorinated anilines often exhibit complex ¹H NMR spectra due to overlapping aromatic signals and scalar couplings, as seen in studies of related fluorobenzamides . This suggests similar analytical hurdles for the target compound.
Safety and Handling: While direct data are lacking, 3-nitroaniline derivatives generally require precautions against skin/eye irritation and respiratory exposure, as noted in safety protocols for nitroaromatics .
Biological Activity
3-Fluoro-N-(3-methoxypropyl)-2-nitroaniline is an organic compound characterized by its unique functional groups, including a nitro group, a fluorine atom, and a methoxypropyl substituent. This compound has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry.
- Molecular Formula : C₉H₁₃F N₂O₂
- Molecular Weight : 184.21 g/mol
- CAS Number : 567-63-5
The biological activity of this compound is primarily attributed to its ability to interact with enzymatic pathways and cellular components. The nitro group can undergo bioreduction to form reactive intermediates that may interact with nucleophiles in biological systems, potentially leading to alterations in cellular processes. Additionally, the presence of the fluorine atom and methoxypropyl group may influence the compound's binding affinity and specificity for molecular targets.
Biological Applications
- Enzyme Interactions : The compound is utilized as a probe in studies investigating enzyme interactions and biological pathways involving nitroaromatic compounds. Its structural features make it a valuable tool for understanding complex biochemical processes.
- Pharmaceutical Development : Research is ongoing into its potential as an active pharmaceutical ingredient or intermediate in drug synthesis. Its unique properties may contribute to the development of new drugs with specific biological activities.
- Antimycobacterial Activity : Comparative studies with similar compounds have shown that derivatives of nitroaniline can exhibit significant antimycobacterial activity against Mycobacterium tuberculosis. For example, related compounds have demonstrated minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL against resistant strains of M. tuberculosis .
Antimycobacterial Activity Study
A study synthesized a series of derivatives based on nitroaniline structures, including those similar to this compound. One derivative demonstrated an MIC of 4 μg/mL against M. tuberculosis H37Rv, indicating strong potential as an antitubercular agent. The study highlighted the importance of structural modifications in enhancing biological activity .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Fluoro-N-(3-methoxypropyl)-4-nitroaniline | Nitro at position 4 | Varies; potential for different enzyme interactions |
| 3-Fluoro-N-(3-methoxypropyl)-2-(trifluoromethyl)aniline | Trifluoromethyl group instead of nitro | Potentially different pharmacokinetics |
| 3-Fluoro-2-nitroaniline | Lacks methoxypropyl substituent | Simpler structure; different reactivity patterns |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
